Enzymatic Substrate Activity: 5-Chloropentan-2-one Reduction vs. Reference Substrate
The prochiral ketone precursor, 5-chloropentan-2-one, exhibits 108% activity compared to the reference substrate ethyl 4-chloroacetoacetate when reduced by alcohol dehydrogenase (EC 1.1.1.73) . This high relative activity indicates that the corresponding chiral alcohol, (S)-5-chloropentan-2-ol, can be efficiently produced via enzymatic routes, a feature not equally shared by other chloro ketones such as butan-2-one (8.0% activity) or ethanol (0.7% activity) .
| Evidence Dimension | Relative enzymatic activity (substrate reduction) |
|---|---|
| Target Compound Data | 108% activity relative to ethyl 4-chloroacetoacetate |
| Comparator Or Baseline | Ethyl 4-chloroacetoacetate = 100% activity; butan-2-one = 8.0% activity |
| Quantified Difference | 5-chloropentan-2-one is 8% more active than the reference, and >13-fold more active than butan-2-one |
| Conditions | Alcohol dehydrogenase EC 1.1.1.73, NADH-dependent reduction |
Why This Matters
This data validates the compound's suitability as a substrate for biocatalytic synthesis, ensuring reliable and high-yield production of enantiopure (S)-5-chloropentan-2-ol for chiral intermediate supply chains.
